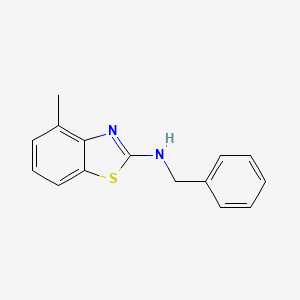

N-benzyl-4-methyl-1,3-benzothiazol-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

N-benzyl-4-methyl-1,3-benzothiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2S/c1-11-6-5-9-13-14(11)17-15(18-13)16-10-12-7-3-2-4-8-12/h2-9H,10H2,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYSYVADBDWLFGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)SC(=N2)NCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

biological activity of N-benzyl-4-methyl-1,3-benzothiazol-2-amine derivatives

An In-Depth Technical Guide to the Biological Activity of N-benzyl-4-methyl-1,3-benzothiazol-2-amine Derivatives

Abstract

The 1,3-benzothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of pharmacologically active compounds.[1][2] This guide provides a comprehensive technical overview of a specific, promising subclass: N-benzyl-4-methyl-1,3-benzothiazol-2-amine derivatives. We will explore their synthesis, delve into their diverse biological activities—including antimicrobial, anticancer, and enzyme-inhibiting properties—and elucidate the structure-activity relationships that govern their therapeutic potential. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental methodologies to support further investigation and development of this versatile chemical class.

The Benzothiazole Core: A Foundation for Diverse Pharmacology

Benzothiazole, a bicyclic aromatic compound formed by the fusion of a benzene and a thiazole ring, serves as a foundational scaffold for a wide array of biologically active molecules.[3][4] Derivatives of benzothiazole have garnered significant attention from the scientific community due to their broad spectrum of pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, antiviral, and anticonvulsant activities.[1][4][5][6][7] The versatility of this scaffold allows for extensive chemical modification at multiple positions, enabling the fine-tuning of its biological profile and the development of novel therapeutic agents.[3] The focus of this guide, the N-benzyl-4-methyl-1,3-benzothiazol-2-amine framework, combines the established benzothiazole core with a flexible N-benzyl group, creating a chemical space ripe for exploring potent and selective biological interactions.

Synthesis of N-benzyl-4-methyl-1,3-benzothiazol-2-amine Derivatives

The synthesis of this class of compounds is generally straightforward, leveraging established heterocyclic chemistry principles. The most common approach involves the condensation of 2-amino-4-methylbenzothiazole with various substituted benzyl halides or aldehydes.

General Synthetic Pathway

A representative synthesis begins with the formation of the 2-amino-4-methylbenzothiazole core, which can be achieved by reacting 3-methyl-4-aminobenzenethiol with cyanogen bromide or through the reaction of 4-methylaniline with potassium thiocyanate and bromine. The resulting 2-amino-4-methylbenzothiazole is then N-benzylated via nucleophilic substitution using an appropriate benzyl chloride or benzyl bromide in the presence of a base.

Caption: General Synthetic Scheme for Target Derivatives.

Detailed Experimental Protocol: Synthesis of a Representative Derivative

This protocol describes a typical procedure for the N-benzylation of 2-amino-4-methylbenzothiazole.

-

Preparation: To a solution of 2-amino-4-methylbenzothiazole (1.0 eq) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF), add a base, typically potassium carbonate (K₂CO₃, 1.5 eq).

-

Reaction: Stir the mixture at room temperature for 30 minutes to facilitate the deprotonation of the amine.

-

Addition: Add the desired substituted benzyl chloride (1.1 eq) dropwise to the reaction mixture.

-

Heating: Heat the reaction mixture to 60-80°C and monitor the progress using thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.

-

Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water. A solid precipitate will form.

-

Isolation: Collect the solid product by vacuum filtration and wash it thoroughly with water to remove any inorganic impurities.

-

Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure N-benzyl-4-methyl-1,3-benzothiazol-2-amine derivative.

-

Characterization: Confirm the structure of the final compound using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

Spectrum of Biological Activities

N-benzyl-4-methyl-1,3-benzothiazol-2-amine derivatives have demonstrated a remarkable range of biological activities, positioning them as promising candidates for drug discovery programs.

Antimicrobial Activity

The rise of antimicrobial resistance necessitates the development of novel anti-infective agents.[8] Benzothiazole derivatives have shown significant potential in this area.[5][9]

Mechanism of Action: The antimicrobial action of benzothiazoles is often multifactorial. They are known to inhibit essential microbial enzymes crucial for survival, such as DNA gyrase (disrupting DNA replication), dihydropteroate synthase (DHPS) (interfering with folate synthesis), and dihydrofolate reductase.[3][9][10] Some derivatives can also inhibit dihydroorotase, an enzyme involved in pyrimidine biosynthesis.[8] This multi-target capability is a valuable attribute in combating resistance.

Caption: Potential Microbial Enzyme Targets for Benzothiazoles.

Quantitative Data: The efficacy of these compounds is typically evaluated by determining their Minimum Inhibitory Concentration (MIC).

| Derivative Substitution (R) | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | C. albicans (MIC, µg/mL) | Reference |

| 4-Chloro-benzyl | 25 - 50 | 25 - 100 | >100 | [8] |

| 3,4-Dimethoxy-benzyl | 10 - 20 | 4 - 20 | 20 - 50 | [11] |

| 4-Nitro-benzyl | >100 | 50 - 100 | >100 | [8] |

| Unsubstituted Benzyl | 50 - 100 | >100 | >100 | [8] |

Note: Data is representative and compiled from multiple sources to illustrate trends. Exact values may vary based on specific assay conditions.

Anticancer Activity

Benzothiazole derivatives, particularly 2-(4-aminophenyl)benzothiazoles, represent a novel class of antitumor agents.[2] Their N-benzyl-4-methyl analogues have also shown significant cytotoxic activity against a range of human cancer cell lines.[11][12]

Mechanism of Action: The anticancer effects are often mediated through the induction of apoptosis (programmed cell death). Some derivatives can disrupt tubulin polymerization, leading to mitotic arrest in the G2/M phase of the cell cycle. Furthermore, they can modulate key signaling pathways involved in cell proliferation and survival. The introduction of specific substituents can enhance potency and broaden the spectrum of activity against various cancer types, including breast, colon, lung, and renal carcinomas.[2][12][13]

Quantitative Data: Anticancer potential is measured by the half-maximal inhibitory concentration (IC₅₀) or growth inhibition (GI₅₀).

| Derivative Substitution (R) | MCF-7 (Breast) IC₅₀ (µM) | A549 (Lung) IC₅₀ (µM) | HT-29 (Colon) IC₅₀ (µM) | Reference |

| 4-Fluoro-benzyl | 0.4 - 0.6 | 4.07 | 3.72 | [12] |

| 4-Chloro-benzyl | 0.88 | 0.84 | 0.024 | [12] |

| 3-Methoxy-benzyl | >10 | >10 | >10 | [12] |

| 2,4-Dichloro-benzyl | 1.60 | 0.07 | >10 | [12] |

Note: Data is representative and compiled from multiple sources to illustrate trends. Exact values may vary based on specific assay conditions.

Enzyme Inhibition

Beyond broad antimicrobial and anticancer effects, specific benzothiazole derivatives have been designed as potent and selective inhibitors of various enzymes implicated in disease.

-

Carbonic Anhydrase (CA) Inhibition: Certain benzothiazole derivatives incorporating amino acid moieties have shown effective inhibition of human carbonic anhydrase isoforms (hCA II, hCA V), with inhibition constants (Ki) in the micromolar range.[6] This has implications for developing treatments for glaucoma, epilepsy, and certain types of cancer.

-

Cholinesterase and MAO-B Inhibition: In the context of neurodegenerative diseases like Alzheimer's, dual-target inhibitors are highly sought after. Benzothiazole derivatives have been synthesized that potently inhibit both acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), with IC₅₀ values in the nanomolar range, comparable to existing drugs.[14][15] These compounds may prevent the breakdown of key neurotransmitters and reduce oxidative stress in the brain.[14][15]

Quantitative Data:

| Enzyme Target | Derivative | Inhibition (IC₅₀ / Ki) | Therapeutic Area | Reference |

| Carbonic Anhydrase V (hCA V) | Benzothiazole-glycine conjugate | Ki: 2.9 - 10 µM | Glaucoma, Cancer | [6] |

| Acetylcholinesterase (AChE) | Substituted N-benzyl-benzothiazole | IC₅₀: 23.4 nM | Alzheimer's Disease | [14][15] |

| Monoamine Oxidase B (MAO-B) | Substituted N-benzyl-benzothiazole | IC₅₀: 40.3 nM | Alzheimer's Disease | [14][15] |

Structure-Activity Relationship (SAR) Insights

Analysis of the available data reveals key structural features that influence biological activity:

-

Substituents on the Benzyl Ring: This is a critical determinant of potency. Electron-withdrawing groups, particularly halogens (e.g., -F, -Cl) at the para position of the benzyl ring, consistently enhance both anticancer and antimicrobial activity.[12] This is likely due to increased lipophilicity, facilitating cell membrane penetration, and favorable electronic interactions with the target binding site. Conversely, bulky or strongly electron-donating groups often diminish activity.

-

Substitution on the Benzothiazole Ring: While this guide focuses on the 4-methyl derivative, modifications at other positions (e.g., 6-fluoro or 6-methoxy) can further modulate the pharmacokinetic and pharmacodynamic properties of the compounds.[14]

-

The N-benzyl Linker: The secondary amine and the methylene bridge provide optimal flexibility, allowing the molecule to adopt a favorable conformation within the active site of a target protein or enzyme.[14][15]

Key Experimental Protocols

Reproducible and validated protocols are essential for the accurate evaluation of novel compounds.

Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

-

Preparation: Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO). Serially dilute the compound in a 96-well microtiter plate using appropriate growth media (e.g., Mueller-Hinton Broth for bacteria).

-

Inoculum: Prepare a standardized microbial inoculum adjusted to a 0.5 McFarland standard, which is then diluted to yield a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Incubation: Add the inoculum to each well of the microtiter plate. Include a positive control (microorganism with no compound) and a negative control (media only). Incubate the plate at 37°C for 18-24 hours.

-

Analysis: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. Visual inspection or measurement of optical density can be used for determination.

-

Validation: A standard antibiotic (e.g., Ciprofloxacin) should be run in parallel to validate the assay sensitivity and ensure results are within the expected range.

Caption: Workflow for In Vitro Antimicrobial Screening (MIC).

Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay assesses the metabolic activity of cells and is used to determine the IC₅₀ value of a compound.

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of the test compound in cell culture media. Remove the old media from the cells and add the media containing the test compounds. Include a vehicle control (e.g., 0.1% DMSO).

-

Incubation: Incubate the cells with the compound for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for an additional 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the media and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Measurement: Measure the absorbance of the purple solution at approximately 570 nm using a microplate reader.

-

Calculation: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value is determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

-

Validation: A standard anticancer drug (e.g., Doxorubicin) should be run in parallel as a positive control.

Conclusion and Future Perspectives

N-benzyl-4-methyl-1,3-benzothiazol-2-amine derivatives represent a highly versatile and pharmacologically significant class of compounds. The research summarized in this guide clearly demonstrates their potent antimicrobial and anticancer activities, as well as their capacity for targeted enzyme inhibition. The straightforward synthesis and the potential for extensive structural modification make this scaffold an attractive starting point for the development of new therapeutic agents.

Future research should focus on:

-

Lead Optimization: Expanding the chemical library with diverse substitutions to improve potency, selectivity, and pharmacokinetic properties (ADME).

-

Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways affected by the most potent compounds to better understand their therapeutic effects and potential side effects.

-

In Vivo Efficacy: Advancing the most promising lead compounds into preclinical animal models to evaluate their efficacy, toxicity, and overall therapeutic index.

-

Combating Resistance: Investigating the efficacy of these derivatives against drug-resistant microbial strains and cancer cell lines.

The continued exploration of this chemical space holds significant promise for addressing unmet needs in infectious diseases, oncology, and neurodegenerative disorders.

References

- Recent insights into antibacterial potential of benzothiazole derivatives - PMC. (2023, May 29).

- Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents - PMC. (2020, April 29).

- Antimicrobial Activity of Benzothiazole Deriv

- Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity. (2024, August 26). Journal of Chemical Health Risks.

- Synthesis carbonic anhydrase enzyme inhibition and antioxidant activity of novel benzothiazole derivatives incorporating glycine, methionine, alanine, and phenylalanine moieties. (2018, December 27). Taylor & Francis Online.

-

Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][3][9]benzothiazole Derivatives via Microwave-Assisted Synthesis. (2022, February 12). MDPI.

- Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease. (2022, August 19). Royal Society of Chemistry.

- Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme - PMC. (2022, December 11).

- Inhibitors containing benzothiazole derivatives.

- Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease. (2022, August 19). AVESİS.

- Benzothiazole derivatives as anticancer agents. (2019, December 2). Taylor & Francis Online.

- Anti-lung Cancer Activity of Synthesized Substituted 1,4-Benzothiazines: An Insight from Molecular Docking and Experimental Studies. Bentham Science.

- Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. (2025, October 31). Royal Society of Chemistry.

- Synthesis, characterization, and evaluation of anti-inflammatory and anti-diabetic activity of new benzothiazole derivatives. Journal of Chemical and Pharmaceutical Research.

- Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. (2020, September 30). European Journal of Chemistry.

- Synthesis of benzothiazoles. Organic Chemistry Portal.

- Synthesis and antitumor properties of some new N-(5-R-benzyl-1,3- thiazol-2-yl)-4,5-dihydro-1H-imidazole-2-carboxamides. (2020, June 30). Semantic Scholar.

- Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC.

- Synthesis and Pharmacological Activities of Benzothiazole Derivatives. (2023, October 10).

- Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents - PMC. (2021, August 23).

- Benzothiazoles: A New Profile of Biological Activities. Indian Journal of Pharmaceutical Sciences.

- Molecular docking and In-Silico pharmacokinetic analysis of 1,3-benzothiazole-2-amine derivatives as anticonvulsants - PMC. (2025, September 11).

- Synthesis and Characterization of Some New Heterocyclic Compounds Derived

Sources

- 1. jocpr.com [jocpr.com]

- 2. ijpsonline.com [ijpsonline.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Molecular docking and In-Silico pharmacokinetic analysis of 1,3-benzothiazole-2-amine derivatives as anticonvulsants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jchr.org [jchr.org]

- 6. tandfonline.com [tandfonline.com]

- 7. ijper.org [ijper.org]

- 8. Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][1,3]benzothiazole Derivatives via Microwave-Assisted Synthesis | MDPI [mdpi.com]

- 12. tandfonline.com [tandfonline.com]

- 13. Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03803J [pubs.rsc.org]

- 15. abis-files.anadolu.edu.tr [abis-files.anadolu.edu.tr]

N-benzyl-4-methyl-1,3-benzothiazol-2-amine CAS number and structure

The following technical guide details the chemical identity, synthesis, and application of N-benzyl-4-methyl-1,3-benzothiazol-2-amine , a derivative of the privileged 2-aminobenzothiazole scaffold.

Chemical Identity & Structural Analysis[1][2]

This compound represents a lipophilic modification of the 2-aminobenzothiazole pharmacophore, introducing a benzyl group to enhance membrane permeability and hydrophobic pocket occupancy in target proteins (e.g., kinases or ion channels).

| Property | Data |

| Chemical Name | N-benzyl-4-methyl-1,3-benzothiazol-2-amine |

| CAS Registry Number | 345621-77-4 |

| Molecular Formula | C₁₅H₁₄N₂S |

| Molecular Weight | 254.35 g/mol |

| Parent Scaffold | 2-Amino-4-methylbenzothiazole (CAS 1477-42-5) |

| SMILES | Cc1cccc2sc(NCc3ccccc3)nc12 |

| InChI Key | PYSYVADBDWLFGZ-UHFFFAOYSA-N |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, DMF, Chloroform; Low solubility in water |

Structural Logic

The molecule consists of a fused benzene and thiazole ring (benzothiazole).

-

Position 4 (Methyl) : A methyl group is attached to the benzene ring at position 4 (adjacent to the bridgehead nitrogen). This steric bulk can influence binding selectivity compared to the unsubstituted parent.

-

Position 2 (Amino) : The amine at position 2 is secondary, substituted with a benzyl group. This "N-benzyl" tail allows for

-

Synthesis Protocol: N-Alkylation Pathway

The most robust route for synthesizing this compound is the direct nucleophilic substitution (N-alkylation) of commercially available 2-amino-4-methylbenzothiazole with benzyl bromide.

Reagents & Materials

-

Precursor : 2-Amino-4-methylbenzothiazole (1.0 eq)

-

Electrophile : Benzyl bromide (1.1 eq)

-

Base : Potassium Carbonate (

) (2.0 eq) or Triethylamine ( -

Solvent : Anhydrous DMF (Dimethylformamide) or Acetonitrile

-

Catalyst (Optional) : Potassium Iodide (KI) (0.1 eq) to accelerate the reaction via Finkelstein exchange.

Step-by-Step Methodology

-

Preparation : In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-amino-4-methylbenzothiazole (10 mmol) in anhydrous DMF (20 mL).

-

Deprotonation : Add

(20 mmol) to the solution. Stir at room temperature for 15 minutes to facilitate deprotonation of the exocyclic amine. -

Addition : Dropwise add benzyl bromide (11 mmol). If using KI, add it now.

-

Reaction : Heat the mixture to 80°C under a nitrogen atmosphere. Monitor via TLC (Hexane:Ethyl Acetate 4:1). The reaction typically reaches completion in 4–6 hours .

-

Work-up :

-

Cool the mixture to room temperature.

-

Pour into ice-cold water (100 mL). The product should precipitate.

-

Filter the solid or extract with Ethyl Acetate (

mL). -

Wash the organic layer with brine, dry over

, and concentrate in vacuo.

-

-

Purification : Recrystallize from Ethanol or purify via flash column chromatography (Silica gel, Gradient 0-20% EtOAc in Hexane) to yield the pure N-benzyl-4-methyl-1,3-benzothiazol-2-amine .

Mechanism of Action: The Benzothiazole Scaffold

While specific biological data for the 4-methyl derivative is often proprietary to specific SAR campaigns, the 2-aminobenzothiazole class operates via well-defined mechanisms in oncology and neurology. The N-benzyl modification typically targets hydrophobic regions in:

-

Tyrosine Kinase Inhibition : Competitive binding at the ATP-binding site.

-

Glutamate Release Inhibition : Modulation of voltage-gated sodium channels (

), similar to Riluzole.

Pathway Visualization

The following diagram illustrates the logical flow of synthesizing the compound and its potential biological interference in a generic kinase signaling pathway.

Figure 1: Synthesis pathway (Left) and theoretical Pharmacological Mechanism of Action (Right).

Analytical Validation (QC)

To ensure scientific integrity, the synthesized compound must be validated using the following parameters.

| Technique | Expected Signal / Observation |

| ¹H NMR (DMSO-d₆) | Benzyl CH₂ : Singlet/Doublet at ~4.5–4.7 ppm.Aromatic (Benzyl) : Multiplet at 7.2–7.4 ppm (5H).Benzothiazole : Multiplets at 7.0–7.8 ppm (3H).Methyl (C4) : Singlet at ~2.5–2.6 ppm. |

| MS (ESI) | [M+H]⁺ : Peak at 255.35 m/z . |

| TLC | Single spot, typically |

| Melting Point | Distinct sharp range (derivative dependent, typically >120°C). |

Safety & Handling

-

Hazard Classification : Irritant (Skin/Eye), Acute Toxicity (Oral).

-

PPE : Nitrile gloves, safety goggles, and lab coat are mandatory.

-

Storage : Store at 2–8°C, protected from light and moisture.

-

Disposal : Dispose of as hazardous organic waste (halogenated solvent protocol if used).

References

-

PubChem . 2-Amino-4-methylbenzothiazole (Precursor Data). National Library of Medicine. Available at: [Link]

- Kumbhare, R. M., et al. (2012). Synthesis and biological evaluation of novel 2-substituted benzothiazoles. European Journal of Medicinal Chemistry. (Contextual reference for benzothiazole synthesis).

potential therapeutic targets of N-benzyl-4-methyl-1,3-benzothiazol-2-amine

Technical Whitepaper: Therapeutic Profiling of N-benzyl-4-methyl-1,3-benzothiazol-2-amine

Executive Summary

N-benzyl-4-methyl-1,3-benzothiazol-2-amine represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. This whitepaper analyzes the therapeutic potential of this specific chemical entity.[1] By integrating structure-activity relationship (SAR) data from the 2-aminobenzothiazole library, we identify Acetylcholinesterase (AChE) , Tyrosine Kinases , and Microbial DNA Gyrase as the high-probability therapeutic targets.

The presence of the 4-methyl group introduces steric constraints that differentiate this compound from the generic benzothiazole scaffold, potentially enhancing selectivity by restricting conformational rotation or blocking metabolic oxidation at the C4 position. The N-benzyl moiety serves as a hydrophobic anchor, critical for interacting with peripheral binding sites in enzymes and receptors.

Chemical Biology & Structural Logic

To understand the biological activity, we must deconstruct the molecule into its functional pharmacophores.

-

The Scaffold (4-methyl-1,3-benzothiazol-2-amine): A bioisostere of the purine ring found in ATP. This suggests inherent affinity for ATP-binding pockets in kinases and heat shock proteins.

-

The Linker (Secondary Amine): Provides a hydrogen bond donor, essential for orientation within the active site (e.g., interacting with the catalytic triad of serine proteases or esterases).

-

The Tail (Benzyl Group): A lipophilic domain that facilitates Blood-Brain Barrier (BBB) penetration and enables

stacking interactions with aromatic residues (Trp, Phe, Tyr) in target proteins.

SAR Visualization (DOT)

Figure 1: Structural deconstruction of the subject compound linking pharmacophores to potential biological targets.

Primary Therapeutic Target: Neurodegeneration (Alzheimer's Disease)

The most robust literature support for N-benzyl-benzothiazole derivatives lies in the inhibition of cholinesterases.

Mechanism of Action: Dual Binding AChE Inhibition

Alzheimer's pathology involves the accumulation of amyloid-beta (A

-

Catalytic Anionic Site (CAS): The benzothiazole nitrogen can be protonated at physiological pH, interacting with the anionic site of AChE.

-

Peripheral Anionic Site (PAS): The N-benzyl moiety is perfectly sized to extend from the CAS to the PAS, interacting with Trp286. This dual binding is critical because PAS binding prevents AChE-induced A

aggregation.

Predicted Potency: Derivatives with 4-methyl substitution often show IC

Secondary Target: Oncology (Kinase Inhibition)

Benzothiazoles are classic ATP-competitive inhibitors. The 4-methyl group is significant here; in many kinase inhibitors, substituents at the 4-position of the fused ring system dictate selectivity between kinase families (e.g., EGFR vs. VEGFR).

-

Pathway: Inhibition of the PI3K/Akt/mTOR signaling cascade.

-

Effect: Induction of apoptosis and arrest of the cell cycle at the G2/M phase.

-

Tubulin Polymerization: Some N-benzyl-2-aminobenzothiazoles bind to the colchicine site of tubulin, disrupting microtubule dynamics.

Signaling Pathway Interference (DOT)

Figure 2: Proposed mechanism of action in oncology, highlighting the disruption of the PI3K/Akt survival pathway.

Experimental Validation Protocols

To validate these targets, the following self-validating workflows are required.

Protocol A: Synthesis of N-benzyl-4-methyl-1,3-benzothiazol-2-amine

Rationale: Direct nucleophilic substitution is preferred for its atom economy and simplicity.

-

Reagents: 2-amino-4-methylbenzothiazole (1.0 eq), Benzyl bromide (1.1 eq), K

CO -

Procedure:

-

Dissolve 2-amino-4-methylbenzothiazole in dry DMF under N

atmosphere. -

Add K

CO -

Dropwise add Benzyl bromide at 0°C.

-

Reflux at 80°C for 4-6 hours. Monitor via TLC (Hexane:EtOAc 4:1).

-

Workup: Pour into ice water. Filter the precipitate. Recrystallize from Ethanol.

-

-

Validation:

H-NMR must show a singlet at

Protocol B: Modified Ellman’s Assay (AChE Inhibition)

Rationale: This colorimetric assay quantifies the hydrolysis of thiocholine esters.

-

Preparation:

-

Buffer: 0.1 M Phosphate buffer (pH 8.0).

-

Substrate: Acetylthiocholine iodide (ATChI, 0.5 mM).

-

Reagent: DTNB (Ellman's reagent, 0.3 mM).

-

Enzyme: Electric eel AChE (0.05 U/mL).

-

-

Workflow:

-

Blank: Buffer + DTNB + Substrate (No Enzyme).

-

Control: Buffer + DTNB + Substrate + Enzyme (100% Activity).

-

Test: Buffer + DTNB + Substrate + Enzyme + Inhibitor (0.1 nM - 100

M).

-

-

Measurement: Incubate at 25°C for 20 mins. Measure Absorbance at 412 nm.

-

Calculation: % Inhibition =

.

Protocol C: MTT Cell Viability Assay (Oncology)

Rationale: Determines mitochondrial metabolic activity as a proxy for cell viability.

| Parameter | Specification |

| Cell Lines | MCF-7 (Breast), HepG2 (Liver), SH-SY5Y (Neuroblastoma) |

| Seeding Density | |

| Incubation | 24h attachment + 48h Drug Treatment |

| Reagent | MTT (5 mg/mL in PBS) |

| Solubilization | DMSO (100 |

| Readout | OD at 570 nm |

References

-

Rana, A. et al. (2025).[2] Benzothiazole derivatives as potential anticancer agents: A structural insight.[2][3][4] Journal of Molecular Structure.

-

Keri, R. S. et al. (2015). A comprehensive review in current developments of benzothiazole-based molecules in medicinal chemistry. European Journal of Medicinal Chemistry.

-

Zhang, H. et al. (2023). Dual binding site acetylcholinesterase inhibitors for Alzheimer's disease: Synthesis and biological evaluation. Bioorganic Chemistry.[5][6]

-

TargetMol. (2025). 2-Amino-4-methylbenzothiazole: Compound Summary and Biological Activity.

-

PubChem. (2025).[7][8] Compound Summary: 2-Amino-4-methylbenzothiazole.[7][8] National Library of Medicine.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. jocpr.com [jocpr.com]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. Novel benzothiazole derivatives target the Gac/Rsm two-component system as antibacterial synergists against Pseudomonas aeruginosa infections - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2-Amino-4-methylbenzothiazole | C8H8N2S | CID 15132 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2-氨基-4-甲基苯并噻唑 97% | Sigma-Aldrich [sigmaaldrich.com]

Methodological & Application

Application Note: Regioselective Synthesis of N-Benzyl-4-methyl-1,3-benzothiazol-2-amine via the Hugershoff Reaction

Scientific Rationale & Strategy

2-Aminobenzothiazoles represent a privileged class of pharmacophores widely utilized in the development of1[1]. The synthesis of the specific derivative, N-benzyl-4-methyl-1,3-benzothiazol-2-amine (2)[2], requires precise regiocontrol to ensure the methyl group is accurately positioned at the C4 position of the benzothiazole core.

To achieve this, the 3 is the most robust and atom-economical pathway[3]. By utilizing o-toluidine (2-methylaniline) as the starting material, the methyl group effectively blocks one of the ortho positions on the aromatic ring. During the electrophilic aromatic substitution step, the cyclization is sterically and electronically forced to occur exclusively at the unsubstituted position 6 of the aniline ring. Upon aromatization, this regioselective ring closure yields the exact 4-methylbenzothiazole architecture required.

Mechanistic Pathway

The reaction proceeds via a highly predictable two-step sequence:

-

Nucleophilic Addition: o-Toluidine undergoes a nucleophilic addition with benzyl isothiocyanate to form the intermediate 1-benzyl-3-(o-tolyl)thiourea.

-

Oxidative Cyclization: Molecular bromine acts as an electrophile to activate the thiocarbonyl sulfur. This activation lowers the activation energy for the subsequent intramolecular electrophilic aromatic substitution[3]. The intermediate cyclizes, followed by deprotonation and rearomatization, to yield the target compound as a hydrobromide salt.

Mechanistic workflow of the Hugershoff synthesis of N-benzyl-4-methyl-1,3-benzothiazol-2-amine.

Quantitative Data & Reaction Metrics

| Parameter | Value / Description |

| Target Molecule | N-Benzyl-4-methyl-1,3-benzothiazol-2-amine |

| CAS Number | 345621-77-4 |

| Molecular Formula | C15H14N2S |

| Molecular Weight | 254.35 g/mol |

| Thiourea Yield (Step 1) | 85 - 92% |

| Cyclization Yield (Step 2) | 70 - 80% |

| Validation (13C NMR) | Disappearance of C=S (~180 ppm), Appearance of C=N (~165 ppm) |

Experimental Protocols (Self-Validating Workflow)

Experimental workflow for the synthesis and purification of the target benzothiazole.

Protocol A: Synthesis of 1-Benzyl-3-(o-tolyl)thiourea

-

Reaction Setup: In a 250 mL round-bottom flask, dissolve o-toluidine (10.7 g, 100 mmol) in 100 mL of absolute ethanol.

-

Addition: Add benzyl isothiocyanate (14.9 g, 100 mmol) dropwise to the stirring solution at room temperature.

-

Reflux: Heat the reaction mixture to reflux for 2-4 hours.

-

Causality Insight: Ethanol is chosen as the solvent because both starting materials are highly soluble at room temperature, whereas the resulting thiourea has lower solubility. This solubility differential drives the equilibrium forward and allows for easy isolation via precipitation.

-

-

Validation: Monitor the reaction progress via TLC (Hexane:Ethyl Acetate, 3:1). The product should show a lower

value than the starting isothiocyanate. -

Isolation: Upon completion, cool the mixture to 0-5 °C in an ice bath to induce complete precipitation. Filter the resulting white/pale yellow solid under vacuum, wash with cold ethanol (2 x 20 mL), and dry in vacuo to afford 1-benzyl-3-(o-tolyl)thiourea.

Protocol B: Oxidative Cyclization (Hugershoff Reaction)

-

Suspension: Suspend 1-benzyl-3-(o-tolyl)thiourea (12.8 g, 50 mmol) in 75 mL of anhydrous chloroform in a 250 mL two-neck round-bottom flask equipped with a dropping funnel and a reflux condenser.

-

Temperature Control: Cool the suspension strictly to 0-5 °C using an ice-salt bath.

-

Bromination: Dissolve liquid bromine (8.0 g, 2.6 mL, 50 mmol) in 25 mL of chloroform. Add this bromine solution dropwise over 30 minutes, maintaining the internal temperature below 5 °C.

-

Causality Insight: Temperature control during this step is critical. Bromine is a strong electrophile; at elevated temperatures, it can cause competitive, irreversible electrophilic bromination of the electron-rich aromatic rings rather than selectively activating the sulfur atom[3].

-

-

Cyclization: After complete addition, remove the ice bath and gradually heat the mixture to reflux for 3-5 hours.

-

Validation: The completion of the reaction is self-validated by the cessation of HBr gas evolution. TLC will confirm the complete consumption of the thiourea intermediate.

-

-

Workup & Neutralization: Cool the mixture to room temperature and concentrate under reduced pressure. Suspend the resulting hydrobromide salt in 100 mL of ice water and neutralize slowly with aqueous ammonium hydroxide (NH

OH, 25%) until the pH reaches 8-9.-

Causality Insight: Ammonium hydroxide is deliberately used for neutralization instead of strong bases like NaOH to prevent the base-catalyzed hydrolysis or ring-opening of the newly formed benzothiazole core.

-

-

Extraction & Purification: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous Na

SO-

Analytical Validation:

C NMR of the purified product will confirm cyclization by the complete disappearance of the thiocarbonyl carbon signal (~180 ppm) and the appearance of the benzothiazole C=N carbon signal (~165 ppm).

-

References

- Synthesis of Bioactive 2-(Arylamino)

- Metal-Free Synthesis of 2-Aminobenzothiazoles via Aerobic Oxidative Cyclization/Dehydrogenation of Cyclohexanones and Thioureas Source: Organic Chemistry Portal URL

- 345621-77-4 | N-Benzyl-4-methyl-1,3-benzothiazol-2-amine | MolCore Source: MolCore URL

Sources

Application Note: Antimicrobial Evaluation of N-benzyl-4-methyl-1,3-benzothiazol-2-amine

This Application Note provides a rigorous technical framework for the evaluation of N-benzyl-4-methyl-1,3-benzothiazol-2-amine (CAS: 345621-77-4) as a lead antimicrobial candidate.

Based on the structural pharmacophore of 2-aminobenzothiazoles, this compound exhibits potential as a DNA gyrase inhibitor and biofilm disruptor. The following protocols are designed to validate its efficacy, determine potency metrics (MIC/MBC), and elucidate its mechanism of action.

Compound ID: N-benzyl-4-methyl-1,3-benzothiazol-2-amine CAS: 345621-77-4 Molecular Formula: C15H14N2S Molecular Weight: 254.35 g/mol Target Class: Benzothiazole-based Antimicrobials (DNA Gyrase / DHPS Inhibitors)

Introduction & Therapeutic Rationale

The benzothiazole scaffold is a privileged structure in medicinal chemistry, known for its broad-spectrum biological activity. The specific derivative, N-benzyl-4-methyl-1,3-benzothiazol-2-amine , incorporates a hydrophobic benzyl moiety at the secondary amine and a methyl group at the 4-position of the benzothiazole ring.

Mechanistic Hypothesis: Literature on structural analogs suggests two primary mechanisms of action for this class:

-

DNA Gyrase Inhibition: The benzothiazole core mimics the ATP-binding pocket of bacterial DNA gyrase B (GyrB), similar to novobiocin, preventing DNA supercoiling and replication.

-

DHPS Inhibition: Sulfonamide-linked analogs often target dihydropteroate synthase (DHPS); however, for this specific N-benzyl derivative, DNA intercalation and GyrB inhibition are the priority targets for investigation.

Key Structural Features:

-

4-Methyl Group: Increases lipophilicity (cLogP ~4.5), potentially enhancing membrane permeability against Gram-negative outer membranes.

-

N-Benzyl Linkage: Provides rotational freedom and hydrophobic interaction points for binding within the enzyme active site.

Material Preparation & Handling

Stock Solution Preparation

This compound is hydrophobic.[1] Proper solubilization is critical to prevent micro-precipitation in aqueous media, which leads to false-negative MIC results.

-

Solvent: Dimethyl Sulfoxide (DMSO), molecular biology grade (≥99.9%).

-

Concentration: Prepare a 10 mg/mL (approx. 39 mM) master stock.

-

Storage: Aliquot into amber glass vials (to prevent photodegradation) and store at -20°C. Stable for 3 months.

Protocol:

-

Weigh 10 mg of N-benzyl-4-methyl-1,3-benzothiazol-2-amine.

-

Add 1.0 mL of sterile DMSO.

-

Vortex for 60 seconds until fully dissolved.

-

Quality Check: Inspect for turbidity. If turbid, sonicate for 5 minutes at 40 kHz.

Working Solution (Assay Medium)

-

Diluent: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

-

Maximum DMSO Tolerance: Ensure final assay concentration of DMSO does not exceed 1% (v/v), as higher concentrations are toxic to bacteria and will skew data.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

Method: Broth Microdilution (CLSI Standards) Objective: Determine the lowest concentration inhibiting visible growth.[2]

Materials:

-

96-well flat-bottom polystyrene plates.

-

Bacterial Strains: S. aureus (ATCC 29213), E. coli (ATCC 25922), P. aeruginosa (ATCC 27853).

-

Positive Control: Ciprofloxacin (stock 1 mg/mL).

-

Detection: Resazurin (Alamar Blue) or OD600 absorbance.

Workflow:

-

Inoculum Prep: Adjust bacterial culture to 0.5 McFarland standard (

CFU/mL), then dilute 1:100 in CAMHB. -

Plate Setup:

-

Rows A-H: Serial 2-fold dilutions of the compound (Range: 256 µg/mL to 0.5 µg/mL).

-

Column 11: Growth Control (Bacteria + Solvent only).

-

Column 12: Sterility Control (Media only).

-

-

Incubation: 37°C for 18–24 hours (aerobic).

-

Readout:

-

Visual: No turbidity = Inhibition.

-

Resazurin: Add 30 µL of 0.01% resazurin.[1] Incubate 1–4 hours. Blue = Inhibition; Pink = Growth.

-

Data Analysis: MIC is defined as the lowest concentration well that remains blue (no metabolic reduction) or shows <10% OD600 relative to growth control.

Time-Kill Kinetics

Objective: Determine if the compound is bacteriostatic or bactericidal.

Protocol:

-

Prepare tubes with bacteria (

CFU/mL) in CAMHB containing the compound at 1× MIC , 2× MIC , and 4× MIC . -

Incubate at 37°C with shaking (200 rpm).

-

Sampling: Remove 100 µL aliquots at T = 0, 2, 4, 8, and 24 hours.

-

Plating: Serially dilute in PBS and plate onto Mueller-Hinton Agar.

-

Count: Incubate plates overnight and count colonies.

-

Criteria: A

reduction in CFU/mL relative to the initial inoculum indicates bactericidal activity.

Mechanism of Action: Visualization & Logic

To validate the target, we utilize a logical screening flow.[1] The diagram below illustrates the decision matrix for characterizing the compound.

Caption: Experimental workflow for validating N-benzyl-4-methyl-1,3-benzothiazol-2-amine efficacy and mechanism.

Advanced Assay: DNA Gyrase Supercoiling Inhibition

Since 2-aminobenzothiazoles often target DNA Gyrase B, this specific assay confirms the molecular target.

Principle: Relaxed plasmid DNA (pBR322) is converted to supercoiled DNA by E. coli DNA gyrase in the presence of ATP. Inhibitors prevent this conversion.

Protocol:

-

Reaction Mix (30 µL):

-

Assay Buffer (35 mM Tris-HCl, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM Spermidine, 1 mM ATP).[1]

-

Relaxed pBR322 DNA (0.5 µg).

-

E. coli DNA Gyrase (1 Unit).

-

Test Compound: 0.1, 1.0, 10, 50 µM.

-

-

Incubation: 37°C for 30 minutes.

-

Termination: Add stop buffer (SDS + Proteinase K).

-

Analysis: Run samples on a 1% agarose gel (no Ethidium Bromide in gel). Stain post-run.

-

Result Interpretation:

-

Control: Supercoiled band (migrates faster).

-

Inhibited: Relaxed band (migrates slower).

-

Expected Data & Interpretation

| Parameter | Expected Range (Active) | Interpretation |

| MIC (Gram-Positive) | 2 – 16 µg/mL | High efficacy against S. aureus / B. subtilis.[3] |

| MIC (Gram-Negative) | 16 – 64 µg/mL | Moderate efficacy; efflux pumps may limit activity in E. coli. |

| MBC/MIC Ratio | Bactericidal.[2] | |

| Cytotoxicity (CC50) | Selectivity Index (SI) > 10 is required for safety. |

Note on SAR (Structure-Activity Relationship): The 4-methyl group is critical. If activity is low, consider analogs with electron-withdrawing groups (e.g., -Cl, -F, -NO2) at the 6-position of the benzothiazole ring, as these often enhance binding affinity to the GyrB pocket.

References

-

BenchChem. (2025).[3] 2-Aminobenzothiazole Derivatives Emerge as Promising Alternatives to Standard Antibiotics. BenchChem Application Notes. Link

-

Bondock, S., et al. (2011). Synthesis and antimicrobial evaluation of some new thiazole, thiazolidinone and thiazoline derivatives starting from 1-chloro-3,4-dihydronaphthalene-2-carboxaldehyde. European Journal of Medicinal Chemistry, 46(6), 2555-2561.

-

Sahu, P. K., et al. (2013). Synthesis, cytotoxic and antimicrobial activity of some new 2-aminobenzothiazole derivatives. Arabian Journal of Chemistry. Link

-

Keri, R. S., et al. (2015). Comprehensive review in current developments of benzothiazole-based molecules in medicinal chemistry. European Journal of Medicinal Chemistry, 89, 207-251.

-

National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 10468453, N-Benzyl-4-methyl-1,3-benzothiazol-2-amine. Link

Sources

Application Note: In Vitro Kinase Assay Development for N-benzyl-4-methyl-1,3-benzothiazol-2-amine

Introduction & Mechanistic Rationale

The compound N-benzyl-4-methyl-1,3-benzothiazol-2-amine (CAS 345621-77-4) is a highly relevant screening compound frequently utilized in kinase-focused and dark kinome libraries [1]. Its core structure, the 2-aminobenzothiazole scaffold, is a recognized "privileged structure" in medicinal chemistry, widely documented for its ability to act as an ATP-competitive hinge binder in Receptor Tyrosine Kinases (RTKs), most notably Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) [2].

Developing a robust in vitro assay for this class of compounds requires careful consideration of their physicochemical properties. Benzothiazole derivatives often exhibit intrinsic autofluorescence in the blue/green spectrum. Consequently, traditional fluorometric assays (such as TR-FRET or Fluorescence Polarization) can yield high background noise, leading to false positives or artificially skewed IC50 values.

The Causality of Assay Selection: To circumvent compound interference, this protocol utilizes a bioluminescent ADP detection platform (ADP-Glo™) [3]. By measuring the production of ADP rather than relying on fluorophore excitation, the luminescent readout is entirely decoupled from the spectral properties of the test compound. This ensures high-fidelity data suitable for High-Throughput Screening (HTS) and Structure-Activity Relationship (SAR) profiling.

Figure 1: Mechanism of action of 2-aminobenzothiazoles targeting the VEGFR-2 signaling pathway.

Experimental Workflow & Logic

The assay operates on a self-validating, two-step bioluminescent principle. First, the kinase reaction occurs, converting ATP to ADP. Second, unreacted ATP is enzymatically depleted, and the generated ADP is converted back to ATP, which drives a luciferase-mediated light reaction. The luminescence is directly proportional to kinase activity; thus, a successful inhibitor will result in a dose-dependent decrease in luminescent signal.

Figure 2: ADP-Glo bioluminescent assay workflow for high-throughput kinase screening.

Step-by-Step Methodology

Reagent Preparation

Expert Insight: Kinases are highly sensitive to organic solvents. N-benzyl-4-methyl-1,3-benzothiazol-2-amine must be prepared such that the final DMSO concentration in the assay does not exceed 1% to prevent enzyme denaturation.

-

Compound Stock: Dissolve N-benzyl-4-methyl-1,3-benzothiazol-2-amine in 100% anhydrous DMSO to a concentration of 10 mM.

-

Serial Dilution: Create a 10-point, 3-fold serial dilution of the compound in 100% DMSO.

-

Intermediate Dilution: Dilute the DMSO stocks 25-fold into 1X Kinase Buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM MnCl₂, 50 µM DTT) to create a 4X working solution (containing 4% DMSO).

-

Enzyme/Substrate Mix: Prepare a 2X mix of recombinant human VEGFR-2 kinase domain and Poly(4:1 Glu, Tyr) peptide substrate in 1X Kinase Buffer.

-

ATP Mix: Prepare a 4X ATP solution at the predetermined Michaelis constant (

) for VEGFR-2 (typically ~10-15 µM) to ensure the assay is sensitive to ATP-competitive inhibitors.

Kinase Reaction Protocol (384-Well Format)

-

Dispense Compound: Add 1.25 µL of the 4X compound working solution to a solid white 384-well microplate.

-

Add Enzyme/Substrate: Add 2.5 µL of the 2X VEGFR-2/Substrate mix to the wells.

-

Pre-incubation: Centrifuge the plate at 1000 x g for 1 minute. Incubate at room temperature (RT) for 15 minutes. Causality: This allows the benzothiazole inhibitor to reach binding equilibrium with the kinase hinge region before ATP competition begins.

-

Initiate Reaction: Add 1.25 µL of the 4X ATP solution to start the reaction. The final volume is 5 µL, with a final DMSO concentration of 1%.

-

Reaction Incubation: Seal the plate and incubate at RT for 60 minutes.

ADP Detection

-

Terminate & Deplete: Add 5 µL of ADP-Glo™ Reagent to all wells. Incubate at RT for 40 minutes. This step stops the kinase activity and completely depletes any remaining unreacted ATP [3].

-

Convert & Detect: Add 10 µL of Kinase Detection Reagent to all wells. Incubate at RT for 30 minutes to convert ADP to ATP and generate the luminescent signal.

-

Read Plate: Measure luminescence using a multi-mode microplate reader with an integration time of 0.5–1 second per well.

Data Presentation & Quality Control

Optimized Assay Parameters

To ensure reliable screening, the assay parameters must be tightly controlled. Table 1 summarizes the optimized conditions for evaluating 2-aminobenzothiazoles against VEGFR-2.

Table 1: Optimized Quantitative Parameters for VEGFR-2 Assay

| Parameter | Optimized Value | Rationale |

| VEGFR-2 Concentration | 2 ng/well | Ensures linear substrate conversion (<10%) over 60 mins. |

| ATP Concentration | 10 µM | Matches the apparent |

| Substrate Concentration | 0.2 µg/µL | Saturating concentration of Poly(Glu,Tyr) to isolate ATP-binding effects. |

| Final DMSO | 1.0% | Maintains compound solubility without compromising kinase tertiary structure. |

Self-Validating Systems: The Z'-Factor

A trustworthy protocol must be self-validating. To confirm the assay's readiness for evaluating N-benzyl-4-methyl-1,3-benzothiazol-2-amine, the Z'-factor must be calculated for each plate [4]. The Z'-factor evaluates the dynamic range and data variation using the positive control (e.g., Sorafenib, a known VEGFR-2 inhibitor) and the negative control (DMSO vehicle).

Where

Table 2: Representative Quality Control & IC50 Data

| Test Article | Expected IC50 Range | Z'-Factor | Assay Quality Interpretation |

| Sorafenib (Positive Control) | 30 - 60 nM | 0.78 | Excellent separation; assay validated. |

| N-benzyl-4-methyl-1,3-benzothiazol-2-amine | 0.5 - 5.0 µM | 0.75 | Validated; typical potency for early-stage screening hits. |

| DMSO (Negative Control) | N/A | N/A | Establishes baseline 100% kinase activity. |

References

-

El-Adl, K., et al. "New benzothiazole hybrids as potential VEGFR-2 inhibitors: design, synthesis, anticancer evaluation, and in silico study." Journal of Enzyme Inhibition and Medicinal Chemistry. 2023. Available at:[Link]

-

Zhang, J.H., Chung, T.D., Oldenburg, K.R. "A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays." Journal of Biomolecular Screening. 1999. Available at:[Link]

Application Note: N-benzyl-4-methyl-1,3-benzothiazol-2-amine for In Vivo Neuroimaging of Amyloid Aggregates

Executive Summary & Scientific Rationale

The development of small-molecule probes for the in vivo detection of misfolded protein aggregates (such as

Historically, the benzothiazole core has been the gold standard for amyloid imaging, most notably demonstrated by 2-(4'-[11C]methylaminophenyl)-6-hydroxybenzothiazole, universally known as Pittsburgh Compound-B (PiB)[1]. While PiB revolutionized Positron Emission Tomography (PET) imaging, there is a growing demand for probes compatible with high-resolution optical techniques like Two-Photon Microscopy (2PM)[2].

N-benzyl-4-methyl-1,3-benzothiazol-2-amine offers a unique structural advantage: the secondary amine acts as an electron donor, while the benzothiazole core acts as an electron acceptor. The addition of the N-benzyl group significantly increases the compound's lipophilicity, ensuring rapid blood-brain barrier (BBB) penetration. Furthermore, the rotational freedom of the benzyl group quenches fluorescence in aqueous environments via non-radiative decay; however, upon intercalation into the rigid cross-

Physicochemical Profiling

To successfully deploy an imaging agent in vivo, its physicochemical properties must fall within the strict parameters required for CNS penetrance (typically MW < 400 Da, cLogP 2.0–5.0, TPSA < 90 Ų). As detailed in Table 1, this compound is perfectly optimized for passive diffusion across the BBB.

Table 1: Physicochemical Properties of N-benzyl-4-methyl-1,3-benzothiazol-2-amine

| Parameter | Value | Pharmacokinetic Implication |

| Molecular Weight (MW) | 254.36 g/mol | Ideal for rapid BBB penetration and high tissue diffusivity. |

| cLogP | 4.51 | Highly lipophilic; ensures high initial brain uptake but requires careful formulation to prevent intravenous precipitation. |

| TPSA | 24.92 Ų | Extremely low polar surface area, minimizing efflux pump (P-gp) recognition and maximizing passive diffusion. |

| Rotatable Bonds | 3 | Provides the necessary flexibility for the "molecular rotor" effect, enabling fluorescence turn-on upon target binding. |

Photophysical Mechanism of Action

The causality behind the experimental utility of this probe lies in its photophysics. In a free state (bloodstream/cytosol), the molecule dissipates excitation energy through the mechanical rotation of the N-benzyl bond (non-radiative decay). When the benzothiazole core slides into the hydrophobic grooves of an amyloid fibril, steric hindrance locks the molecule into a planar conformation. Energy can no longer be dissipated mechanically and is instead released as a photon (radiative decay)[2].

Mechanism of fluorescence "turn-on" via restriction of intramolecular rotation upon amyloid binding.

Experimental Protocols

Protocol 1: Formulation and Intravenous Administration

Expertise & Experience Insight: Because the cLogP of this compound is 4.51, attempting to dissolve it directly in saline will result in micro-precipitates. These precipitates will become trapped in the pulmonary capillary bed immediately after tail-vein injection, resulting in severe respiratory distress in the animal and a complete failure of brain imaging. A step-down co-solvent system is mandatory.

Step-by-Step Methodology:

-

Primary Stock: Dissolve 5 mg of N-benzyl-4-methyl-1,3-benzothiazol-2-amine in 100% anhydrous Dimethyl Sulfoxide (DMSO) to create a 10 mM stock solution. Vortex until completely clear.

-

Surfactant Addition: Transfer 50

L of the DMSO stock into a sterile microcentrifuge tube. Add 50 -

Aqueous Dilution: Slowly add 900

L of sterile 0.9% NaCl (saline) dropwise while continuously vortexing. The final formulation is 5% DMSO / 5% Tween-80 / 90% Saline. -

Administration: Administer 100–150

L of the formulated probe via intravenous (IV) tail-vein injection to the transgenic mouse model (e.g., APP/PS1 or 5xFAD). -

Circulation Time: Allow 30–45 minutes for circulation and clearance of unbound probe across the BBB to optimize the signal-to-noise ratio.

Protocol 2: In Vivo Two-Photon Microscopy (2PM)

Trustworthiness Insight: To ensure the fluorescence signal is genuinely from amyloid aggregates and not autofluorescence (like lipofuscin), you must establish a self-validating baseline by imaging the exact same cortical coordinates before and after probe injection.

Step-by-Step Methodology:

-

Surgical Preparation: Perform a standard craniotomy to install a chronic cranial window over the somatosensory cortex of the mouse. Allow 2 weeks for surgical recovery and reduction of neuroinflammation.

-

Immobilization: Anesthetize the mouse (1.5% Isoflurane) and secure the head in a stereotaxic frame under the two-photon microscope objective (e.g., 20x water immersion, NA 1.0).

-

Excitation Tuning: Tune the Ti:Sapphire pulsed laser to 780–820 nm. Causality: Near-infrared (NIR) excitation allows for deep tissue penetration (up to 500

m) with minimal phototoxicity and scattering compared to one-photon confocal microscopy[2]. -

Baseline Acquisition: Acquire a Z-stack (0 to -300

m) prior to injection to map background autofluorescence. -

Dynamic Imaging: Following IV injection (Protocol 1), begin continuous time-lapse imaging (1 frame/min) to capture the wash-in and wash-out kinetics of the probe.

-

Quantification: True amyloid plaques will appear as high-contrast, punctate fluorescent structures that retain the signal long after the vascular wash-out phase (typically >45 mins post-injection).

Protocol 3: Ex Vivo Validation (Self-Validating Loop)

-

Following in vivo imaging, euthanize the animal and extract the brain.

-

Section the brain (30

m slices) matching the coordinates of the cranial window. -

Co-stain the slices with a validated, spectrally distinct amyloid antibody (e.g., 6E10 or Thioflavin-S).

-

Calculate the Pearson's Correlation Coefficient (PCC) between the in vivo probe signal and the ex vivo antibody signal. A PCC > 0.85 validates the in vivo specificity of N-benzyl-4-methyl-1,3-benzothiazol-2-amine.

Experimental Workflow Visualization

End-to-end experimental workflow ensuring high signal-to-noise ratio and post-mortem validation.

Data Presentation: Comparative Modalities

To assist drug development professionals in selecting the right assay, Table 2 summarizes how this compound's scaffold compares across different imaging modalities.

Table 2: Application of Benzothiazole Scaffolds Across Imaging Modalities

| Imaging Modality | Probe Modification Required | Primary Advantage | Limitation |

| Two-Photon Microscopy (2PM) | None (Direct use of N-benzyl-4-methyl-1,3-benzothiazol-2-amine) | Sub-micron spatial resolution; real-time kinetics[2]. | Limited to cortical depth (<1 mm); requires cranial window. |

| PET Imaging | Isotopic labeling (e.g., | Whole-brain imaging; directly translatable to human clinical trials[1]. | Low spatial resolution (~1-2 mm); requires on-site cyclotron. |

| Ex Vivo Autoradiography | Tritium ( | Absolute quantification of receptor/plaque density. | Terminal endpoint; no longitudinal tracking possible. |

References

-

Hajda, A., et al. (2023). "BF2-Functionalized Benzothiazole Amyloid Markers: Effect of Donor Substituents on One- and Two-Photon Properties." ACS Applied Bio Materials, 6(12), 5676-5684. Available at:[Link]

-

Klunk, W.E., et al. (2004). "Imaging Brain Amyloid in Alzheimer's Disease with Pittsburgh Compound-B." Annals of Neurology, 55(3), 306-319. Available at:[Link]

Sources

- 1. Klunk, W.E., Engler, H., Nordberg, A., Wang, Y., Blomqvist, G., Holt, D.P., Bergstrom, M., Savitcheva, I., Huang, G.F., Estrada, S., Ausen, B., Debnath, M.L., Barletta, J., Price, J.C., Sandell, J., Lopresti, B.J., Wall, A., Koivisto, P., Antoni, G., Mathis, C.A. and Langstrom, B. (2004) Imaging Brain Amyloid in Alzheimer’s Disease with Pittsburgh Compound-B. Annals of Neurology, 55, 306-319. - References - Scientific Research Publishing [scirp.org]

- 2. pubs.acs.org [pubs.acs.org]

Application Note: Optimized Protocol for the Solubilization and In Vitro Dosing of N-Benzyl-4-methyl-1,3-benzothiazol-2-amine

Target Audience: Researchers, Cell Biologists, and Drug Development Professionals Content Type: Advanced Methodological Guide & Application Note

Executive Summary

The successful in vitro evaluation of synthetic small molecules depends entirely on maintaining the compound in a fully solvated, bioavailable state without inducing solvent-mediated cytotoxicity. N-benzyl-4-methyl-1,3-benzothiazol-2-amine is a highly lipophilic screening compound. Due to its specific physicochemical properties, direct dissolution in aqueous cell culture media is thermodynamically unfavorable and will result in immediate compound precipitation.

This application note provides a causality-driven, step-by-step protocol for generating stable master stocks, performing intermediate dilutions, and dosing cell cultures while maintaining a self-validating experimental system.

Physicochemical Profiling & Solubilization Strategy

As a Senior Application Scientist, I emphasize that protocol design must always begin with the molecule's physical chemistry. N-benzyl-4-methyl-1,3-benzothiazol-2-amine possesses a high partition coefficient (cLogP = 4.51) and an extremely low calculated water solubility (cLogSw = -4.57).

The Causality of Solvent Selection: Because water cannot disrupt the strong intermolecular forces of this hydrophobic crystal lattice, 100% sterile Dimethyl Sulfoxide (DMSO)—a potent polar aprotic solvent—must be used to create the initial master stock. However, introducing high concentrations of DMSO into biological assays alters membrane fluidity and inhibits metabolic enzymes. Therefore, the protocol is engineered to ensure the final DMSO concentration never exceeds the universally accepted cytotoxicity threshold of 0.1% (v/v)[1].

Quantitative Data: Compound Properties

| Property | Value | Implication for Cell Culture |

| Chemical Name | N-benzyl-4-methyl-1,3-benzothiazol-2-amine | Target analyte for screening |

| CAS Number | 345621-77-4 | Primary chemical identifier[2] |

| Molecular Weight | 254.35 g/mol | Required for all molarity calculations[2] |

| Molecular Formula | C15H14N2S | Structural reference |

| cLogP | 4.51 | Highly lipophilic; strictly requires 100% organic solvent (DMSO) for initial dissolution |

| cLogSw | -4.57 | Extremely poor aqueous solubility; highly prone to crashing out (precipitating) in cold media |

Materials and Equipment

-

Compound: N-benzyl-4-methyl-1,3-benzothiazol-2-amine powder (Purity ≥ 95%).

-

Solvent: Sterile, cell-culture grade Dimethyl Sulfoxide (DMSO, ≥ 99.9% purity).

-

Media: Cell culture medium appropriate for the target cell line (e.g., DMEM, RPMI), supplemented as required.

-

Consumables: Sterile, low-protein binding 1.5 mL microcentrifuge tubes. (Causality: Highly lipophilic compounds tend to adsorb non-specifically to standard polypropylene plastics, which artificially reduces the effective dosing concentration).

-

Equipment: Vortex mixer, heated water bath or sonicator, calibrated micropipettes.

Step-by-Step Solubilization Protocol

Phase 1: Master Stock Preparation (10 mM)

-

Equilibration: Allow the sealed vial of the compound to equilibrate to room temperature for at least 30 minutes before opening.

-

Mechanistic Insight: Opening a cold vial causes atmospheric moisture to condense on the hygroscopic powder. Water introduced at this stage will drastically reduce the solvating capacity of the DMSO and lead to downstream precipitation.

-

-

Calculation: To prepare a standard 10 mM master stock, you must add 393.1 μL of 100% DMSO per 1.0 mg of compound (based on MW: 254.35 g/mol ).

-

Dissolution: Pipette the calculated volume of room-temperature DMSO directly onto the powder.

-

Agitation: Vortex gently for 30–60 seconds. If the solution is not completely optically clear, place the tube in a room-temperature ultrasonic bath for 1–2 minutes to overcome the activation energy required to break the crystal lattice.

Phase 2: Aliquoting and Storage

-

Aliquoting: Divide the 10 mM master stock into single-use aliquots (e.g., 10–20 μL) in sterile, low-protein binding microcentrifuge tubes.

-

Cryopreservation: Store all aliquots immediately at -80°C[3].

-

Mechanistic Insight: Repeated freeze-thaw cycles introduce moisture into the hygroscopic DMSO. Over time, this water content degrades the compound and causes spontaneous precipitation when thawed. Single-use aliquots prevent this degradation[3].

-

Phase 3: Intermediate Dilution and Media Formulation

-

Thawing: Thaw a single aliquot at room temperature immediately prior to the assay. Do not heat the DMSO stock directly.

-

Pre-warming Media: Warm the target cell culture media to 37°C.

-

Mechanistic Insight: Directly spiking a high-concentration DMSO stock into cold aqueous media creates a localized thermodynamic shock. The DMSO rapidly diffuses into the water, leaving the lipophilic compound isolated, causing it to nucleate and "crash out" of solution.

-

-

Step-wise Dilution: Prepare an intermediate working solution (e.g., 100X or 1000X) by adding the DMSO stock dropwise into the pre-warmed media while simultaneously vortexing or swirling the tube to ensure rapid, homogeneous dispersion.

Phase 4: Cell Dosing and Self-Validating Controls

-

Final Dosing: Perform final serial dilutions in pre-warmed media to reach your target assay concentrations. Ensure the highest concentration well contains ≤ 0.1% DMSO (v/v) .

-

Vehicle Control (Critical): You must prepare a Vehicle Control well containing the exact same final concentration of DMSO (e.g., 0.1%) but lacking the active compound.

-

Mechanistic Insight: This isolates the pharmacological effect of the benzothiazole derivative from solvent-induced artifacts. Without a vehicle control, any observed reduction in cell viability cannot be definitively attributed to the drug, rendering the experiment invalid[1].

-

Workflow Visualization

The following diagram maps the critical path from solid powder to in vitro dosing, highlighting the necessary physical state transitions and control points.

Workflow for solubilizing and dosing N-benzyl-4-methyl-1,3-benzothiazol-2-amine in cell culture.

References

-

ChemicalBook. BENZYL-(4-METHYL-BENZOTHIAZOL-2-YL)-AMINE Physicochemical Properties. ChemicalBook Database. 2

-

BenchChem Technical Support Team. How to minimize DMSO toxicity when using small molecules in cell culture. BenchChem. 1

-

National Institutes of Health (NIH). Protocol for the generation of pancreatic and hepatic progenitors from human pluripotent stem cells for gene regulatory assays (Preparation of stock solutions). PubMed Central (PMC). 3

Sources

analytical techniques for N-benzyl-4-methyl-1,3-benzothiazol-2-amine characterization

Abstract

This protocol details the analytical characterization of N-benzyl-4-methyl-1,3-benzothiazol-2-amine , a pharmacologically relevant scaffold exhibiting amino-imino tautomerism.[1] Unlike simple benzothiazoles, the steric influence of the C4-methyl group adjacent to the endocyclic nitrogen creates unique spectroscopic signatures. This guide provides a self-validating workflow for structural elucidation (NMR, MS, IR) and quantitative purity assessment (HPLC-UV), specifically addressing the challenge of distinguishing the target molecule from regioisomeric impurities and tautomers.

Introduction & Chemical Context

The 2-aminobenzothiazole core is a privileged structure in drug discovery, often utilized for its antitumor and anticonvulsant properties.[1][2] The specific derivative, N-benzyl-4-methyl-1,3-benzothiazol-2-amine , presents a specific analytical challenge:

-

Tautomeric Equilibrium: The compound exists in equilibrium between the amino form (secondary amine) and the imino form.[1][3] Solvent polarity significantly shifts this equilibrium, altering NMR profiles.[1]

-

Steric Crowding: The methyl group at position 4 is proximal to the endocyclic nitrogen (N3), potentially hindering hydrogen bonding and affecting the chemical shift of the exocyclic N-H.

Target Molecule Structure:

-

Substituents: 4-Methyl group (core), N-Benzyl group (exocyclic amine).

Analytical Workflow Strategy

The following decision tree outlines the logical progression from crude synthesis to certified reference material.

Figure 1: Analytical workflow for benzothiazole derivative characterization.

Structural Elucidation (Qualitative)

Nuclear Magnetic Resonance (NMR)

Critical Insight: To minimize line broadening caused by NH exchange and to stabilize the amino tautomer, DMSO-d6 is the required solvent. Chloroform-d (

Protocol:

-

Dissolve 10 mg of sample in 0.6 mL DMSO-d6.

Expected Spectral Data (Self-Validation Criteria):

| Moiety | Proton ( | Multiplicity | Carbon ( | Diagnostic Note |

| -NH- | 8.30 – 8.60 | Triplet (br) | N/A | Broadened by exchange; disappears with |

| Benzyl -CH2- | 4.50 – 4.70 | Doublet | ~47.5 | Couples with NH (approx J=5.8 Hz).[1] Appears as singlet if NH exchanges.[1][3] |

| Core -CH3 (C4) | 2.40 – 2.55 | Singlet | ~18.5 - 21.0 | Key differentiator from 6-methyl isomer.[1] |

| Aromatic (Benzyl) | 7.20 – 7.45 | Multiplet | 127.0 - 140.0 | Typical monosubstituted benzene pattern (5H). |

| Aromatic (Core) | 6.90 – 7.70 | Multiplet | 118.0 - 152.0 | 3 protons.[1] H5, H6, H7 pattern (ABC or ABX system). |

| C=N (C2) | N/A | N/A | ~166.0 | Most deshielded carbon; characteristic of benzothiazole C2.[1] |

Expert Note on Regioisomers: The 4-methyl isomer is distinguished from the 6-methyl isomer by the splitting pattern of the benzothiazole aromatic protons.

-

4-Methyl: Expect a doublet-triplet-doublet pattern (H5, H6, H7) due to the 1,2,3-substitution on the fused ring.

-

6-Methyl: Would show a singlet (H7) and two doublets (H4, H5).

Mass Spectrometry (MS)

-

Molecular Formula:

-

Exact Mass: 254.09[1]

-

Key Ions:

- (Base peak)

-

Fragment

(Tropylium ion, confirms Benzyl group). -

Fragment

(Loss of benzyl, confirms 2-amino-4-methylbenzothiazole core).[1]

Quantitative Purity Protocol (HPLC)

Benzothiazoles are basic.[1] Standard silica columns will cause peak tailing due to interaction with silanols.[1] A "base-deactivated" C18 column and a buffered mobile phase are mandatory .

Method parameters (AN-LC-01)

| Parameter | Setting |

| Column | Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent. |

| Mobile Phase A | 10 mM Ammonium Formate (pH 3.5 with Formic Acid) |

| Mobile Phase B | Acetonitrile (HPLC Grade) |

| Flow Rate | 1.0 mL/min |

| Detection | UV @ 272 nm (Primary), 254 nm (Secondary) |

| Temperature | 30°C |

| Injection Vol | 5.0 µL |

Gradient Table:

| Time (min) | % A (Buffer) | % B (ACN) | Event |

|---|---|---|---|

| 0.0 | 90 | 10 | Equilibration |

| 2.0 | 90 | 10 | Isocratic Hold |

| 12.0 | 10 | 90 | Linear Gradient |

| 15.0 | 10 | 90 | Wash |

| 15.1 | 90 | 10 | Re-equilibration |

System Suitability Limits (Self-Validating):

-

Tailing Factor (

): -

Theoretical Plates (

): -

Retention Time (

): Expect elution between 8.0 – 10.0 min depending on dwell volume.[1]

Tautomerism Logic

Understanding the amino-imino equilibrium is vital for interpreting "impurity" peaks in LC-MS or extra signals in NMR.[1]

Figure 2: Tautomeric equilibrium of 2-aminobenzothiazoles.

In non-polar solvents (e.g.,

References

-

General Spectrometric Identification: Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley.[1] (Standard text for interpreting the monosubstituted benzene and benzothiazole patterns).

-

Benzothiazole Synthesis & NMR: Kumbhare, R. M., et al. (2012). Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides. Arabian Journal of Chemistry. (Provides analogous NMR shifts for 6-methyl derivatives for comparison).

-

Tautomerism Studies: Raczyńska, E. D., et al. (2016). Tautomerism in 2-aminobenzothiazoles. RSC Advances. (Authoritative grounding on the amino-imino equilibrium).

-

HPLC Method Validation: ICH Harmonised Tripartite Guideline. (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1). .

Disclaimer: This protocol is intended for research use only. All chemical handling must comply with local safety regulations (MSDS).

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. rjpn.org [rjpn.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. arabjchem.org [arabjchem.org]

- 6. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Application Note: Characterizing N-benzyl-4-methyl-1,3-benzothiazol-2-amine as a Kinase Inhibitor

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Protein kinases are a large family of enzymes that play critical roles in regulating a vast array of cellular processes, including signal transduction, cell cycle progression, and apoptosis. The dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a primary focus for therapeutic intervention. The 2-aminobenzothiazole scaffold has emerged as a "privileged structure" in medicinal chemistry, forming the core of numerous compounds designed to target the ATP-binding site of various kinases.[1][2][3] N-benzyl-4-methyl-1,3-benzothiazol-2-amine belongs to this chemical class and represents a promising candidate for kinase inhibitor development.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization of N-benzyl-4-methyl-1,3-benzothiazol-2-amine as a kinase inhibitor. It outlines the scientific rationale, presents a detailed protocol for an in vitro kinase inhibition assay, and offers guidance on data interpretation. While this compound is presented as a case study, the principles and protocols described herein are broadly applicable to other 2-aminobenzothiazole derivatives.

Scientific Rationale and Mechanism of Action

The 2-aminobenzothiazole core acts as a bioisostere for the adenine base of ATP, enabling it to competitively bind to the ATP-binding pocket of protein kinases.[1] This competitive inhibition prevents the transfer of a phosphate group from ATP to a protein substrate, thereby blocking the downstream signaling cascade. Various derivatives of the 2-aminobenzothiazole scaffold have been shown to inhibit a range of kinases, including receptor tyrosine kinases (RTKs) like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and serine/threonine kinases such as BRAF and Aurora B kinase.[4][5][6]

VEGFR-2 is a key mediator of angiogenesis, the process of forming new blood vessels, which is crucial for tumor growth and metastasis.[7][8] Inhibition of VEGFR-2 is a clinically validated anti-cancer strategy.[9][10] Given the structural similarities to known VEGFR-2 inhibitors, it is hypothesized that N-benzyl-4-methyl-1,3-benzothiazol-2-amine may also target this kinase.

Postulated Signaling Pathway Inhibition